2-Isopropoxyethanamine

Übersicht

Beschreibung

2-Isopropoxyethanamine is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and chemical groups that can provide insight into the properties and reactions of similar substances. For instance, the isopropoxyacetic group mentioned in one study is used for base protection during the synthesis of oligodeoxyribonucleotides, indicating that isopropoxy groups can be involved in synthetic organic chemistry, particularly in the protection of functional groups .

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For example, the synthesis of 2-isopropyl-3-hydroxyethyl-1, 3-oxazolidine is achieved through an addition condensation reaction between diethanolamine and isobutylaldehyde, with a productive rate of 74.2% . This suggests that similar methods could potentially be applied to synthesize 2-isopropoxyethanamine, although the exact conditions and reagents would likely differ.

Molecular Structure Analysis

While the molecular structure of 2-isopropoxyethanamine is not directly analyzed in the papers, the structure of a related compound, (2S)-1-(4-methoxyphenyl)-N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine, has been established using crystallographic methods . This indicates that crystallography can be a valuable tool for determining the molecular structure of complex organic molecules, which could be applicable to 2-isopropoxyethanamine as well.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-isopropoxyethanamine, but they do describe reactions involving similar compounds. For instance, the use of isopropoxyacetic anhydride for the protection of exoaminofunctions suggests that isopropoxy groups can be reactive under certain conditions and can be used to modify the reactivity of other functional groups in a molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isopropoxyethanamine are not discussed in the provided papers. However, the stability of N-isopropoxyacetylated nucleosides under certain synthetic conditions suggests that isopropoxy groups can confer stability to certain compounds, which might be extrapolated to the physical and chemical properties of 2-isopropoxyethanamine .

Wissenschaftliche Forschungsanwendungen

Cardiotoxicity Studies

- Catecholamine Cardiotoxicity : Research by Rona (1985) in the field of cardiology utilized catecholamines, including compounds similar to 2-Isopropoxyethanamine, to study myocardial injury. This work provided insights into the multifactorial pathogenesis of catecholamine-induced myocardial necrosis, highlighting the role of microcirculatory effects and membrane permeability alterations in cardiac muscle cells. The findings have implications for understanding myocardial disorders and developing new treatment strategies (Rona, 1985).

Environmental Impact Studies

- Occurrence in Rivers : A study by Kimura et al. (2014) focused on the presence of various preservatives and antimicrobials, including compounds related to 2-Isopropoxyethanamine, in Japanese rivers. This research provided critical data on the environmental impact and potential risks of these chemicals, commonly found in cosmetics and household detergents, on aquatic ecosystems (Kimura et al., 2014).

Neuroscientific Applications

- Brain Research and Neurotoxins : Schwarting and Huston (1996) explored the use of neurotoxins, including those structurally related to 2-Isopropoxyethanamine, in experimental brain research. Their work shed light on the neuroanatomy and neurochemistry of dopamine neurons, particularly in the context of Parkinson's disease. This research contributes to a better understanding of the brain's capacity for recovery and compensation following neurochemical depletions (Schwarting & Huston, 1996).

Biochemical Analysis

- Biochemical Analysis Techniques : The study by Leenheers et al. (1992) developed a method for assessing exposure to pesticides, including 2-Isopropoxyphenol, a metabolite of propoxur. This research is significant for occupational health, providing a reliable technique for monitoring pesticide exposure in workers (Leenheers et al., 1992).

Molecular Synthesis

- Oligodeoxyribonucleotides Synthesis : Uznański et al. (1989) utilized isopropoxyacetic anhydride, a compound related to 2-Isopropoxyethanamine, for the protection of exoaminofunctions in nucleosides. This approach facilitated the synthesis of oligodeoxyribonucleotides and their triester analogs, demonstrating potential applications in molecular biology and genetics (Uznański et al., 1989).

Luminescent Material Design

- Hybrid Material Synthesis : Wang and Yan (2006) synthesized modified 2-hydroxynicotinic acid using 3-(triethoxysilyl)-propyl isocyanate, a compound related to 2-Isopropoxyethanamine. They created luminescent hybrid materials for potential use in organic-inorganic molecular-based applications. This research highlights the role of 2-Isopropoxyethanamine analogs in advanced material science (Wang & Yan, 2006)

Safety and Hazards

For safety, it is advised to keep the container tightly closed. Use explosion-proof electrical/ventilating/lighting equipment. Take precautionary measures against ignition by the static discharge and the spark. Do not breathe. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection .

Eigenschaften

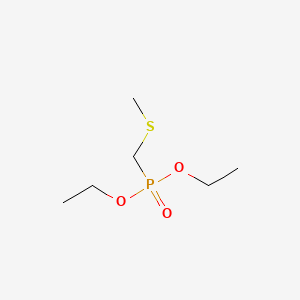

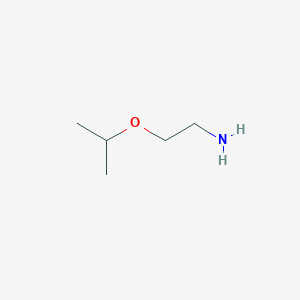

IUPAC Name |

2-propan-2-yloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2)7-4-3-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USECIYVEPXUVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336447 | |

| Record name | 2-Isopropoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxyethanamine | |

CAS RN |

81731-43-3 | |

| Record name | 2-Isopropoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yloxy)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)